molecular formula C11H13NO2 B1350123 1-Butoxy-4-isocyanatobenzene CAS No. 28439-86-3

1-Butoxy-4-isocyanatobenzene

Cat. No. B1350123
CAS RN: 28439-86-3
M. Wt: 191.23 g/mol
InChI Key: ASFIDVOMDQBCNP-UHFFFAOYSA-N
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Description

1-Butoxy-4-isocyanatobenzene, also known as 4-N-Butoxyphenyl Isocyanate and 4-Butoxyphenyl isocyanate, is a chemical compound with the molecular formula C11H13NO21. It has a molecular weight of 191.23 g/mol1.



Synthesis Analysis

While specific synthesis methods for 1-Butoxy-4-isocyanatobenzene are not readily available, a related compound, 1-butoxy-4-tertbutylbenzene, has been synthesized using a multi-site phase transfer catalyst (MPTC) from 4-tert-butylphenol with 1-bromobutane (BB) under heterogeneous solid-liquid conditions2. This method might provide some insights into the potential synthesis of 1-Butoxy-4-isocyanatobenzene.



Molecular Structure Analysis

The InChI string for 1-Butoxy-4-isocyanatobenzene is InChI=1S/C11H13NO2/c1-2-3-8-14-11-6-4-10 (5-7-11)12-9-13/h4-7H,2-3,8H2,1H31. The Canonical SMILES is CCCCOC1=CC=C (C=C1)N=C=O1.



Chemical Reactions Analysis

Specific chemical reactions involving 1-Butoxy-4-isocyanatobenzene are not readily available in the literature. However, isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines.



Physical And Chemical Properties Analysis

1-Butoxy-4-isocyanatobenzene has a boiling point of 150ºC (3 torr)3. It has a topological polar surface area of 38.7 Ų and a complexity of 1921. The compound has a rotatable bond count of 51.


Scientific Research Applications

1. Ultrasound-Assisted Synthesis

The preparation of 1-butoxy-4-nitrobenzene, a compound closely related to 1-butoxy-4-isocyanatobenzene, was significantly enhanced under ultrasonic irradiation. This process involved a multi-site phase-transfer catalyst under ultrasonic-assisted organic solvent conditions, showing that ultrasound irradiation can significantly improve the synthesis efficiency (Harikumar & Rajendran, 2014).

2. Chemical Reactivity and Aromatic Properties

DFT and TDDFT methods were used to investigate the chemical reactivities, aromatic properties, and UV-Vis absorption spectra of 1-butoxy-4-methoxybenzenepillar[5]arene constitutional isomers, another closely related compound to 1-butoxy-4-isocyanatobenzene. These methods provided insights into electronic energy, molecular orbital energies, and chemical stability (Zhang & Ren, 2016).

3. Overcharge Protection in Batteries

1-Butoxy-4-isocyanatobenzene derivatives have been studied for their role in overcharge protection of LiFePO4 batteries. The use of certain redox shuttles, including derivatives of 1-butoxy-4-isocyanatobenzene, can enhance the performance and safety of these batteries under overcharge conditions (Lamb et al., 2014).

4. Atmospheric Reaction Kinetics

The kinetics and atmospheric reactions of 1-butoxy radicals, relevant to 1-butoxy-4-isocyanatobenzene, were studied using FT-IR spectroscopy. This research provides insights into the atmospheric behavior of such compounds, including their reaction with oxygen and isomerization processes (Cassanelli et al., 2006).

5. Liquid Crystal Applications

Studies on compounds similar to 1-butoxy-4-isocyanatobenzene, such as 4-octyloxybenzoic acid derivatives, revealed their potential in forming hydrogen-bonded complexes with specific properties suitable for liquid crystal applications. This research contributes to understanding the phase behavior and dynamics of such systems (Martinez-Felipe & Imrie, 2015).

Safety And Hazards

1-Butoxy-4-isocyanatobenzene is harmful if swallowed or inhaled. It may cause respiratory irritation and can cause skin and serious eye irritation4.


Future Directions

Specific future directions for the research and application of 1-Butoxy-4-isocyanatobenzene are not readily available in the literature.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-butoxy-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-3-8-14-11-6-4-10(5-7-11)12-9-13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFIDVOMDQBCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377803
Record name 1-butoxy-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-4-isocyanatobenzene

CAS RN

28439-86-3
Record name 1-butoxy-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butoxy-4-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CF Kuhn, M Bazin, L Philippe, J Zhang… - Chemical Biology & …, 2007 - Wiley Online Library
A cell‐based assay for the chemokine G‐protein‐coupled receptor CCR4 was developed, and used to screen a small‐molecule compound collection in a multiplex format. A series of …
Number of citations: 18 onlinelibrary.wiley.com

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